molecular formula C14H19BrN2O2 B15127004 tert-Butyl 3-(5-bromopyridin-2-yl)pyrrolidine-1-carboxylate

tert-Butyl 3-(5-bromopyridin-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B15127004
M. Wt: 327.22 g/mol
InChI Key: IKDCHXFQDHVHOK-UHFFFAOYSA-N
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Description

tert-Butyl 3-(5-bromopyridin-2-yl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C14H20BrN2O2. It is a derivative of pyrrolidine and pyridine, featuring a tert-butyl ester group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(5-bromopyridin-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of 5-bromopyridine-2-carboxylic acid with tert-butyl 3-pyrrolidinecarboxylate. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the ester bond.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, including the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

    Coupling Reactions: It can be used in various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3).

Major Products: The major products formed depend on the type of reaction. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology and Medicine:

  • Potential use in the design of new pharmaceuticals due to its structural framework.
  • Investigated for its biological activity and potential therapeutic applications.

Industry:

  • Utilized in the production of fine chemicals and advanced materials.
  • May serve as a building block in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action for tert-Butyl 3-(5-bromopyridin-2-yl)pyrrolidine-1-carboxylate is not well-documented. its reactivity is primarily due to the presence of the bromine atom and the ester group, which can participate in various chemical transformations. The molecular targets and pathways would depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

  • tert-Butyl 3-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate
  • ®-tert-Butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate
  • tert-Butyl 3-(4-bromophenyl)piperidine-1-carboxylate

Comparison:

  • tert-Butyl 3-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate : Similar structure but with a pyrimidine ring instead of pyridine, which may affect its reactivity and applications.
  • ®-tert-Butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate : Similar structure but with a different substitution pattern on the pyridine ring, which can influence its chemical behavior.
  • tert-Butyl 3-(4-bromophenyl)piperidine-1-carboxylate : Contains a piperidine ring instead of pyrrolidine, which may result in different biological and chemical properties.

This detailed article provides a comprehensive overview of tert-Butyl 3-(5-bromopyridin-2-yl)pyrrolidine-1-carboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

tert-butyl 3-(5-bromopyridin-2-yl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-7-6-10(9-17)12-5-4-11(15)8-16-12/h4-5,8,10H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDCHXFQDHVHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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